molecular formula C14H16BrClN2O2 B4002571 1-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]imidazole

1-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]imidazole

Cat. No.: B4002571
M. Wt: 359.64 g/mol
InChI Key: VOXUAOHTBZHDBF-UHFFFAOYSA-N
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Description

1-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]imidazole is a useful research compound. Its molecular formula is C14H16BrClN2O2 and its molecular weight is 359.64 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-1H-imidazole is 358.00837 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

1H-imidazoles, including variants similar to the compound , have been synthesized and evaluated for their biological activity, demonstrating a clear structure-activity relationship. The introduction of specific substituents has led to hormonal activity in estrogen receptor-positive cells and antiproliferative effects against human breast cancer cell lines. These compounds have also shown strong inhibitory effects on cyclooxygenase enzymes, suggesting a possible mode of action related to the arachidonic acid cascade (Wiglenda et al., 2005).

Molecular Docking and DFT Analysis

Imidazole derivatives have been synthesized and characterized with their reactive properties investigated through DFT and molecular dynamics simulations. The analysis includes their electronic structure, interaction with proteins through molecular docking, and adsorption activity on materials like graphene. Such studies contribute to understanding the molecular basis of their activity and potential applications in drug design and materials science (Thomas et al., 2018).

Catalysis and Polymerization

Phenoxyimidazolyl-salicylaldimine iron complexes derived from imidazole-based ligands have been synthesized and shown to act as pre-catalysts for oligomerization and polymerization of ethylene, indicating their utility in catalysis and materials manufacturing processes (Yankey et al., 2014).

Antifungal and Antimicrobial Applications

Imidazole derivatives have been explored for their potential as antifungal agents, indicating their relevance in developing new therapeutic agents against fungal infections. This application is crucial in the pharmaceutical industry for creating more effective and targeted antifungal therapies (RaneDinanath et al., 1988).

Electrochemical and Supercapacitor Applications

The electrochemical performance of conductive polymers has been enhanced by incorporating imidazole derivatives, demonstrating their potential in developing high-performance supercapacitors. This application is significant for energy storage technologies (Ehsani et al., 2017).

Properties

IUPAC Name

1-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrClN2O2/c1-11-8-12(15)14(13(16)9-11)20-7-6-19-5-4-18-3-2-17-10-18/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXUAOHTBZHDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCOCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.